2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Description
Properties
CAS No. |
880361-85-3 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C12H12N4/c1-4-13-5-2-9(1)12-15-8-10-7-14-6-3-11(10)16-12/h1-2,4-5,8,14H,3,6-7H2 |
InChI Key |
DWWFGJSENPKTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction-Based Synthesis
-
- N-methyl-4-piperidone
- Ethyl cyanoacetate
- Elemental sulfur
- Morpholine as base catalyst
- Ethanol as solvent
Procedure:
These components are refluxed in ethanol with morpholine for 1–2 hours to afford a key intermediate thiophene-containing compound via the Gewald reaction, which involves the formation of a substituted thiophene ring from ketones, cyanoacetates, and sulfur.-
- The intermediate is converted to iminoester derivatives by refluxing in triethylorthoformate or triethylorthoacetate.
- Hydrazine hydrate treatment induces cyclization to yield the tetrahydropyrido[4,3-d]pyrimidine core.
- Finally, condensation with various aromatic aldehydes introduces the 2-substituent (e.g., pyridin-4-yl) via imine formation.
Yields and Characterization:
The Gewald reaction intermediate is obtained in high yield (~85%). Subsequent steps provide the target compounds with yields ranging from 64% to 87%. Characterization includes IR (N–H, C=O, C=N stretches), 1H-NMR (imine proton signals at δ ~9.2–10.2 ppm), and mass spectrometry confirming molecular ions and isotopic patterns for halogenated derivatives.
| Step | Reagents/Conditions | Product | Yield (%) | Key Spectral Features |
|---|---|---|---|---|
| 1 | N-methyl-4-piperidone, ethyl cyanoacetate, S, morpholine, EtOH, reflux 1–2 h | Gewald intermediate | 85 | IR: 3344, 3254 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O) |
| 2 | Triethylorthoformate/triethylorthoacetate, reflux 2–4 h | Iminoeseter derivatives | Not specified | Oily products, characterized by NMR |
| 3 | Hydrazine hydrate, EtOH, stir 1–2 h | Cyclized tetrahydropyrido[4,3-d]pyrimidine | Not specified | IR: N–H and C=O stretches; NMR: methyl singlet at δ=2.20 ppm |
| 4 | Aromatic aldehydes, glacial acetic acid, EtOH, reflux 12 h | Final substituted compounds | 64–87 | IR: C=O and C=N; NMR: imine proton δ=9.2–10.2 ppm |
One-Pot Multi-Component Condensation with Ionic Liquid Catalysis
- Catalyst: Brønsted acidic ionic liquid [H-NMP]+[HSO4]−
- Reactants: Aromatic aldehyde, 2-thiobarbituric acid, ammonium acetate, water
Method: Ultrasonic irradiation facilitates a one-pot, four-component condensation reaction. The process involves Knoevenagel condensation, Michael addition, cyclization, and dehydration steps leading to the tetrahydropyrido[4,3-d]pyrimidine derivatives.
-
- Economical and environmentally friendly
- Short reaction times
- High yields
- Easy workup
Limitations:
Some substrates (e.g., certain aldehydes) gave only trace products even after extended reaction times.
Alternative Approaches and Notes
- Cyclization of substituted pyridines containing functional groups at positions 2 and 3 can also yield pyrido[4,3-d]pyrimidine derivatives.
- Functionalized pyrimidines serve as common starting materials for annelation of the pyridine cycle, allowing introduction of diverse substituents.
- Hydrazine-mediated cyclization and condensation with aromatic aldehydes remain key steps to introduce the 2-(pyridin-4-yl) substituent.
| Method | Key Reagents | Conditions | Advantages | Yields | Notes |
|---|---|---|---|---|---|
| Gewald Reaction + Cyclization | N-methyl-4-piperidone, ethyl cyanoacetate, S, morpholine, hydrazine hydrate, aromatic aldehydes | Reflux in EtOH, 1–12 h | High yield, well-characterized intermediates | 64–87% | Widely used; allows various substitutions |
| One-Pot Multi-Component (Ultrasonic + Ionic Liquid) | Aromatic aldehyde, 2-thiobarbituric acid, ammonium acetate, [H-NMP]+[HSO4]− | Ultrasonic irradiation, water solvent | Eco-friendly, rapid, high yield | High, but substrate-dependent | Limited substrate scope for some aldehydes |
| Cyclization of Functionalized Pyridines | Substituted pyridines with functional groups at 2,3 positions | Varies | Enables structural diversity | Moderate to high | Requires functionalized pyrimidine precursors |
- The Gewald-based synthesis route produces intermediates and final products with clear IR signals for N–H, C=O, and C=N groups, confirming successful cyclization and substitution.
- 1H-NMR data show characteristic singlets for imine protons (9.2–10.2 ppm) and methyl groups on the pyrimidine ring (around 2.2–2.6 ppm), supporting structural assignments.
- Mass spectrometry confirms molecular weights and isotopic patterns, especially for halogenated derivatives, validating the substitution pattern.
- The ultrasonic ionic liquid method offers a green chemistry approach with excellent yields and short reaction times, although some substrates show low reactivity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of tetrahydropyrido derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. This makes it a candidate for further development as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against several bacterial strains, indicating potential use as an antibiotic. Its mechanism appears to involve disruption of bacterial cell membrane integrity.
Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits. Research involving animal models of neurodegenerative diseases has shown that it can reduce oxidative stress and inflammation in neural tissues. This property positions it as a potential therapeutic agent for conditions such as Alzheimer's disease.
Materials Science Applications
Polymer Chemistry
this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and durability, making it suitable for applications in coatings and composites.
Nanomaterials
The compound can also serve as a precursor for the synthesis of nanomaterials. Its unique structure allows for the formation of nanoparticles that exhibit interesting electronic and optical properties. These nanoparticles have potential applications in sensors and as drug delivery systems.
Research Tool Applications
Biological Assays
In research settings, this compound is employed as a reference compound in biological assays to evaluate the efficacy of new drugs. Its known biological activities provide a benchmark for comparing the effects of novel compounds.
Chemical Probes
The compound can function as a chemical probe in biochemical studies aimed at understanding cellular processes. Its ability to interact with specific biological targets makes it valuable for elucidating mechanisms of action in various biological pathways.
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antibiotics, neuroprotective agents | Cell apoptosis induction; bacterial growth inhibition; reduced oxidative stress |
| Materials Science | Polymer synthesis; nanomaterial development | Enhanced material properties; novel electronic applications |
| Research Tool | Biological assays; chemical probes | Benchmarking new drugs; elucidating biological mechanisms |
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as cyclin-dependent kinases (CDKs) and Bcl-2 family proteins.
Pathways Involved: It modulates pathways like the cell cycle regulation and apoptotic pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural Analogs and Ring Modifications
Substituent Effects on Activity and Selectivity
- Phenyl Sulfonamide Derivatives : Addition of substituted phenyl sulfonamide groups at the 2-position of pyrido[4,3-d]pyrimidines improves CaMKII inhibition (IC₅₀: 0.8–15 nM) by enhancing hydrogen bonding with the kinase’s ATP-binding pocket .
- Pyrrolidine-3-Amine Substituents : Replacing a phenyl group with pyrrolidine-3-amine in PI3Kδ inhibitors (e.g., CDZ173) increases isoform selectivity (>1000-fold vs. PI3Kα/β) and improves metabolic stability .
- N-Acetylated Pyrido Moieties : Critical for BET bromodomain binding; removal reduces affinity by >10-fold .
Table 2: Selectivity Profiles of Representative Derivatives
Biological Activity
2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, focusing on its antitumor properties, interactions with various molecular targets, and overall therapeutic potential.
Chemical Structure and Properties
The compound features a unique pyrido[4,3-d]pyrimidine core that is essential for its biological activity. Its molecular formula is with a molecular weight of approximately 213.26 g/mol. The presence of the pyridine ring contributes to its pharmacological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant antitumor effects. For instance, a series of compounds were evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR) kinase activity. One notable compound showed an IC50 value of 13 nM against EGFR L858R/T790M mutations, highlighting the potential of this scaffold in targeting specific cancer types .
Table 1: Antitumor Activity of Pyrido[4,3-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A1 | NCI-H1975 | >50 | EGFR Inhibition |
| A5 | A549 | >50 | EGFR Inhibition |
| B2 | NCI-H460 | 0.297 | Enhanced cytotoxicity |
| B9 | A549 | 0.440 | Improved activity |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key signaling pathways associated with tumor growth and survival. For example, compounds containing the pyrido[4,3-d]pyrimidine scaffold have been found to inhibit tyrosine kinases, which play critical roles in cancer cell proliferation and metastasis .
Other Biological Activities
In addition to antitumor properties, pyrido[4,3-d]pyrimidines have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain compounds have been reported to reduce inflammation in various models .
- Antiviral Properties : Research indicates potential efficacy against viruses such as Zika virus and Dengue virus .
Case Studies
- Anticancer Efficacy : A study evaluated several pyrido[4,3-d]pyrimidine derivatives against various cancer cell lines. Compounds with specific substitutions on the pyridine ring demonstrated improved selectivity and potency against resistant cancer cells.
- In Vivo Studies : Animal models treated with selected derivatives displayed reduced tumor growth compared to control groups. The mechanism involved apoptosis induction in cancer cells through activation of caspase pathways.
Q & A
Q. What are common synthetic routes for 2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. For example:
Bromination : Start with a tetrahydropyridine precursor (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate) and brominate at the methyl group to introduce reactivity .
Cyclization : React the brominated intermediate with nucleophiles like cyanide or amines to form the pyrido[4,3-d]pyrimidine core.
Functionalization : Introduce the pyridin-4-yl moiety via Suzuki-Miyaura coupling or direct substitution, depending on halogen availability .
Q. Example Reaction Table :
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Use a combination of NMR , X-ray crystallography , and mass spectrometry :
Q. How can researchers design analogs to study structure-activity relationships (SAR)?
Methodological Answer: Focus on core modifications and substituent diversity :
Q. SAR Design Table :
Q. How to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Address variables in assay design and compound purity :
Purity Verification : Use HPLC (≥98% purity) to rule out impurities affecting results .
Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
Control Experiments : Compare with structurally similar analogs to isolate functional group effects .
Case Study : In antimicrobial testing, analogs with a 7-benzyl group showed moderate activity (MIC = 32 µg/mL), while unsubstituted derivatives were inactive, highlighting substituent dependency .
Q. What analytical challenges arise in assessing the purity of this compound?
Methodological Answer: Key challenges include isomer separation and residual solvent detection :
Q. What strategies enable site-selective functionalization of the pyrido[4,3-d]pyrimidine core?
Methodological Answer: Leverage directed metalation or cross-coupling :
Q. How should safety protocols be adapted for handling this compound?
Methodological Answer: Follow OSHA GHS guidelines :
Q. What crystallographic data are available for related pyrido-pyrimidine derivatives?
Methodological Answer: PubChem and crystallography databases provide unit cell parameters and hydrogen-bonding networks :
Q. What protocols are recommended for evaluating in vitro bioactivity?
Methodological Answer: Standardize cell-based assays :
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer: Employ QSAR and molecular docking :
- ADMET Prediction : Use SwissADME to estimate logP (≈2.1) and CYP450 interactions .
- Target Binding : Dock the compound into kinase active sites (e.g., EGFR) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
